molecular formula C16H19N3 B3368144 3,5-Dimethyl-4-(dimethylamino)azobenzene CAS No. 20557-73-7

3,5-Dimethyl-4-(dimethylamino)azobenzene

Cat. No. B3368144
CAS RN: 20557-73-7
M. Wt: 253.34 g/mol
InChI Key: FKXMWTSMGOCHQB-UHFFFAOYSA-N
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Description

3,5-Dimethyl-4-(dimethylamino)azobenzene is a chemical compound with the molecular formula C16H19N3 . It is used in various scientific applications .


Molecular Structure Analysis

The molecular structure of 3,5-Dimethyl-4-(dimethylamino)azobenzene consists of 16 carbon atoms, 19 hydrogen atoms, and 3 nitrogen atoms . Unfortunately, the specific structure details are not available in the search results.

Scientific Research Applications

1. Optomechanical Transduction and Organic Optical Waveguides

3,5-Dimethyl-4-(dimethylamino)azobenzene demonstrates promising applications in optomechanical transduction. Its mechanical properties and optical waveguiding capabilities are notable. In a study by (Halabi et al., 2019), spatial photocontrol over the optical output from single crystals of this compound was achieved. This organic material can be used as a crystalline optical waveguide, where its deformation, induced by UV light, does not affect its optical waveguiding ability.

2. Photomechanical Properties

The photomechanical bending of trans-4-(dimethylamino)azobenzene microcrystals is another intriguing application. (Koshima et al., 2009) observed that upon UV irradiation, these microcrystals bent quickly away from the light source. This mechanical motion was reversible and could potentially be used in dynamic optical elements.

3. Vibrational Spectroscopy and Optoelectronic Applications

The vibrational structures of derivatives like 4-(dimethylamino)-azobenzene (DAB) have been studied for their relevance in optoelectronics. (Biswas & Umapathy, 2000) conducted Fourier transform infrared (FTIR) and Raman spectral studies, providing insights into their equilibrium structures and harmonic frequencies. These findings are crucial for understanding the isomerization mechanism and applications in optoelectronic devices.

4. Photoisomerization Dynamics

The photoisomerization dynamics of 4-(dimethylamino)azobenzene (DMAAB) have been a subject of research, with studies like (Mayer et al., 1999) using subpicosecond pump–probe spectroscopy. The solvent-dependent dynamics provide insights into the excited-to-ground-state energy gap, crucial for understanding the rapid isomerization following photoexcitation.

5. Synthesis and Characterization of Complexes

Research has also focused on the synthesis and characterization of cyclopalladated complexes of azobenzene and its derivatives. (Babić et al., 2008) prepared a series of doubly cyclopalladated complexes and studied their structural, spectroscopic properties, and fluorescence emission. These findings contribute tothe development of new materials with potential applications in fields like catalysis and material science.

6. Isomerization in Ionic Liquids

Another significant area of research is the thermal Z to E isomerization reactions of azobenzene derivatives in ionic liquids. A study by (Baba et al., 2006) examined these reactions and found that the rate constants and activation energies are influenced by the solvent properties of ionic liquids. This research is vital for understanding the behavior of azobenzene derivatives in different chemical environments.

7. Liquid Azo Dyes

Research into liquid azo dyes, including those with dimethylamino groups, has been conducted. For instance, (Biradar et al., 2016) explored the production of liquid azo dyes, focusing on how the molecular structure influences their physical state. This research is relevant for applications in dyeing and coloring industries.

Safety and Hazards

The safety data sheet for a similar compound, 4-DIMETHYLAMINOAZOBENZENE, indicates that it is highly toxic and may be fatal if inhaled, ingested, or absorbed through the skin . It’s also a potential occupational carcinogen .

properties

IUPAC Name

N,N,2,6-tetramethyl-4-phenyldiazenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3/c1-12-10-15(11-13(2)16(12)19(3)4)18-17-14-8-6-5-7-9-14/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKXMWTSMGOCHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N(C)C)C)N=NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301038253
Record name Benzenamine, N,N,2,6-tetramethyl-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethyl-4-(dimethylamino)azobenzene

CAS RN

20557-73-7
Record name 3,5-Dimethyl-4-(dimethylamino)azobenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020557737
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, N,N,2,6-tetramethyl-4-(2-phenyldiazenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301038253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-DIMETHYL-4-(DIMETHYLAMINO)AZOBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1C69G3FF7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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